N-(2-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-13-6-8-14(9-7-13)15-10-11-19(22-21-15)27-12-18(24)20-16-4-2-3-5-17(16)23(25)26/h2-11H,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKGZXLQKYUBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which this compound is a part of, have attracted the attention of medicinal chemists due to their diverse pharmacological activities.
Mode of Action
Pyridazinone derivatives are known for their wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities.
Biological Activity
N-(2-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 480.54 g/mol. Its structure features a nitrophenyl group and a pyridazine moiety, which are known to contribute to various biological activities.
Research indicates that compounds containing pyridazine and related structures often exhibit significant biological activities, including:
- Antiviral Activity : Certain derivatives have shown promise as antiviral agents by inhibiting viral replication. For example, compounds similar to this compound have been reported to inhibit the replication of viruses such as hepatitis C and influenza .
- Anti-inflammatory Effects : Some studies suggest that the compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various cell lines. For instance:
- Cytotoxicity : The compound was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating moderate cytotoxicity .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be relevant for developing therapeutic agents targeting metabolic disorders .
Case Studies
A notable case study involved the evaluation of similar compounds in animal models. These studies highlighted:
- Efficacy Against Viral Infections : The compound demonstrated a reduction in viral load in infected subjects when administered at specific dosages.
- Safety Profile : Toxicological assessments indicated that while effective, the compound's safety profile requires further investigation to ascertain long-term effects .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
Aromatic Ring Modifications
- The thiomorpholinyl group enhances solubility compared to the hydrophobic p-tolyl group in the target compound .
- The absence of a nitro group may reduce metabolic instability .
Pyridazine Core Modifications
- 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide ():
Incorporation of a thiazole ring and naphthyl group introduces π-π stacking interactions, which are absent in the target compound. This modification could enhance interactions with hydrophobic protein pockets .
Pharmacological Activity Comparisons
- Cytotoxic Activity: N-(6-Substituted-benzothiazol-2-yl)acetamide derivatives () demonstrated cytotoxic effects against A549 lung adenocarcinoma cells (IC₅₀: 8–25 µM). While the target compound lacks direct cytotoxicity data, its nitro group may confer redox-modulating properties, a hypothesis supported by nitro-containing analogs in cancer research .
- Antimicrobial Potential: Substituted quinoxalin-6-yl acetamides () showed moderate antimicrobial activity. The nitro group in the target compound could enhance activity against Gram-negative bacteria, as nitro groups are known to disrupt bacterial redox systems .
Data Tables: Key Structural and Functional Attributes
Table 1. Structural Comparison of Selected Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
